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Compound of Interest

Compound Name: ent-8-Hydroxy Efavirenz

CAS No.: 342621-26-5

Cat. No.: B120399

Get Quote

Executive Summary & Strategic Overview
This guide addresses the chemical synthesis of ent-8-Hydroxy Efavirenz, a critical reference

standard for metabolic profiling and enantioselective toxicity studies.

The Core Challenge: Standard Efavirenz is the (S)-enantiomer. Synthesizing the (R)-8-hydroxy

metabolite (ent-8-OH) requires two simultaneous deviations from the commercial process:

Regiochemistry: Installing the hydroxyl group at the 8-position (ortho to the carbamate

nitrogen).

Stereochemistry: Inverting the chiral induction to select the (R)-configuration.

The Solution: We do not recommend direct hydroxylation of ent-Efavirenz, as the electron-

deficient benzoxazinone ring resists electrophilic aromatic substitution, leading to poor yield

and complex isomer mixtures. Instead, we utilize a de novo synthesis starting from a methoxy-

protected aniline precursor, using an inverted chiral ligand system.
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Synthetic Workflow & Logic
The following diagram outlines the optimized pathway. Note the critical divergence from the

standard Merck process at the Asymmetric Alkylation step.

Precursor:
2-Amino-5-chloro-3-methoxy

trifluoroacetophenone

(R)-Amino Alcohol
(Intermediate A)

 Asymmetric Addition

Reagent:
Lithium Cyclopropylacetylide

CRITICAL CONTROL POINT:
Chiral Ligand (1S, 2R)-PNE
(Inverted Stereochemistry)

 Induces (R)-Selectivity

Cyclization:
Phosgene/Triphosgene

ent-8-Methoxy Efavirenz

Deprotection:
BBr3 / -78°C

Target:
ent-8-Hydroxy Efavirenz

Click to download full resolution via product page

Figure 1: Retrosynthetic logic for ent-8-Hydroxy Efavirenz. The red node highlights the

stereochemical inversion step.

Critical Protocol Modules
Module A: The Chiral Inversion (Asymmetric Alkylation)
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Objective: Create the quaternary center with (R)-configuration. Standard Efavirenz Ligand: (1R,

2S)-pyrrolidinyl norephedrine (PNE). Required ent Ligand:(1S, 2R)-pyrrolidinyl norephedrine.

Protocol:

Ligand Preparation: Charge dry THF and (1S, 2R)-PNE (2.5 eq) to a reactor. Cool to -20°C.

Acetylide Formation: Add n-BuLi (or HexLi) to cyclopropylacetylene in a separate vessel.

Complexation: Cannulate the acetylide into the ligand solution. This forms the chiral lithium

complex.

Substrate Addition: Add 2-amino-5-chloro-3-methoxy trifluoroacetophenone slowly at -50°C

to -60°C.

Note: The 3-methoxy group (precursor to 8-OH) adds steric bulk compared to the standard

synthesis. You may need to increase reaction time by 2-4 hours compared to standard

Efavirenz protocols.

Module B: Cyclization
Objective: Close the benzoxazinone ring. Reagent: Triphosgene (safer alternative to phosgene

gas) or CDI (Carbonyldiimidazole).

Protocol:

Dissolve the (R)-amino alcohol (Intermediate A) in THF/Toluene.

Add aqueous KHCO3 (biphasic system) or dry Triethylamine.

Add Triphosgene (0.4 eq) at 0°C.

Critical Check: Monitor the disappearance of the amino alcohol by HPLC. If the reaction

stalls, do not add excess base immediately; check pH. High pH (>10) can hydrolyze the

newly formed carbamate.

Module C: The "Soft" Deprotection
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Objective: Convert 8-OMe to 8-OH without degrading the benzoxazinone ring. Risk: The

cyclopropyl group and the carbamate linkage are sensitive to harsh Lewis acids.

Protocol:

Dissolve ent-8-methoxy efavirenz in dry DCM.

Cool to -78°C (Dry ice/Acetone).

Add BBr3 (Boron Tribromide) (1M in DCM, 3.0 eq) dropwise.

Quench: Quench with MeOH at -78°C. Do not allow to warm before quenching.

Troubleshooting & FAQs
Section 1: Yield & Enantiomeric Excess (ee)
Q: My ee% is stuck at 85% (R). How do I get to >98%? A: Low ee usually stems from three

causes in this specific synthesis:

Ligand Stoichiometry: The methoxy group at position 3 (ortho to the amino group) creates a

"mismatched" steric environment. Ensure you are using at least 2.2 to 2.5 equivalents of the

(1S, 2R)-ligand relative to the substrate.

Temperature Spikes: The addition of the ketone is exothermic. If the internal temp rises

above -40°C, the "uncatalyzed" racemic background reaction accelerates.

Aggregates: Lithium acetylides form aggregates. Add LiCl or TMEDA (0.5 eq) to break up

aggregates and tighten the transition state.

Q: The yield of the alkylation step is low (<40%). A: Check your ketone precursor. The 2-amino-

3-methoxy-5-chlorotrifluoroacetophenone is prone to self-condensation (Schiff base formation)

if not stored properly.

Diagnostic: Run an NMR of the starting material. If you see broad peaks in the aromatic

region, repurify the ketone via silica gel chromatography immediately before use.

Section 2: Impurity Profile
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Q: I see a "Des-Cyclopropyl" impurity in the final product. A: This usually happens during the

BBr3 deprotection step.

Cause: Ring opening of the cyclopropane ring by bromide ions.

Fix: Switch from BBr3 to AlCl3 / NaI in acetonitrile, or use BCl3 which is milder towards

cyclopropanes than BBr3. Alternatively, strictly maintain -78°C and limit reaction time to 30

minutes.

Q: The benzoxazinone ring is opening during workup. A: The 8-hydroxy group makes the

carbamate linkage more labile (phenolic donation).

Fix: Avoid strong basic workups (NaOH/KOH) after the final step. Use phosphate buffer (pH

6-7) for the final extraction.

Data Summary: Optimization Parameters
Parameter Standard Efavirenz

ent-8-OH Efavirenz
(Optimized)

Reason for Change

Chiral Ligand (1R, 2S)-PNE (1S, 2R)-PNE

Inverts

stereochemistry to

(R).

Alkylation Temp -10°C to 0°C -60°C to -50°C

3-OMe steric bulk

requires kinetic

control.

Deprotection N/A (Not required) BBr3 @ -78°C
Cleave methyl ether

without ring opening.

Base (Cyclization) K2CO3 / Water
Triethylamine / Dry

THF

Avoid hydrolysis of the

sensitive 8-OMe

intermediate.

Troubleshooting Logic Flow
Use this decision tree when the Enantiomeric Excess (ee) is below specification (<95%).
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Problem: Low ee% (<95%)

Check Ligand Enantiopurity
(Must be >99% optical purity)

Check Reaction Temp
(Did it exceed -40°C?)

 Pure

Action: Recrystallize Ligand

 Impure

Check Ligand Stoichiometry
(Is Ligand:Substrate > 2.2:1?)

 No

Action: Improve Cooling/Add slower

 Yes

Action: Increase Ligand Loading

 No

Investigate Moisture/Solvent Quality

 Yes

Click to download full resolution via product page

Figure 2: Diagnostic workflow for low enantiomeric excess.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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